Allyldimethoxysilane

Vue d'ensemble

Description

Allyldimethoxysilane is a compound that is closely related to allyltrimethoxysilane, which is frequently used in organic synthesis as an allylating agent. The compound is known for its ability to form carbon-carbon bonds with various substrates, including carbonyl compounds and imines, often in the presence of a catalyst.

Synthesis Analysis

The synthesis of allyl-containing silanes, such as allyltrimethoxysilane, involves catalytic reactions where metal catalysts like copper and silver play a crucial role. For instance, allyltrimethoxysilane can be used in a catalytic allylation of carbonyl compounds with CuCl and TBAT in THF at ambient temperature, indicating a mild and general approach to the synthesis of such compounds . Similarly, silver-catalyzed asymmetric allylation has been reported, highlighting the versatility of allyltrimethoxysilane in enantioselective synthesis .

Molecular Structure Analysis

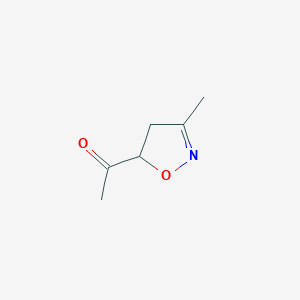

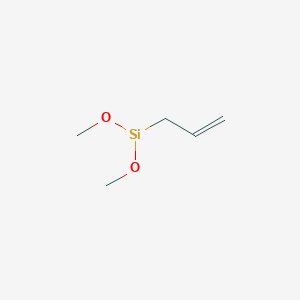

The molecular structure of allyltrimethoxysilane, a related compound to allyldimethoxysilane, is characterized by the presence of an allyl group attached to a silicon atom, which is further connected to methoxy groups. This structure is pivotal in its reactivity and the ability to participate in various chemical reactions, such as the palladium-catalyzed sp2-sp3 coupling, which results in the formation of allyl arenes .

Chemical Reactions Analysis

Allyltrimethoxysilane undergoes a variety of chemical reactions, including enantioselective allylation , palladium-catalyzed coupling , and [3,3]-allyl cyanate rearrangement for the synthesis of α-amino allylsilane derivatives . These reactions demonstrate the compound's utility in constructing complex molecular architectures with high precision.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl-containing silanes are influenced by the allyl group and the silicon-based moieties. These compounds are typically used in organic synthesis due to their ability to react under mild conditions and form stable products. For example, the synthesis of carbosilane dendrimers containing peripheral titanium units involves hydrosilylation reactions, indicating the importance of the allyl group's reactivity . Additionally, the reactivity of allyldimesitylborane, which can be considered a related compound, showcases the typical behavior of allyl groups in electrophilic reactions .

Applications De Recherche Scientifique

Application 1: Functionalization of Nanoporous Alumina

- Summary of Application : Allyldimethoxysilane is used in the functionalization of nanoporous alumina, a novel material synthesized from amalgam. This functionalization process improves the material’s mechanical properties and creates highly reactive sites for further polymer grafting .

- Methods of Application : The alumina structure is studied using X-ray diffraction, BET, MEB, and IR spectroscopy. After chemical functionalization by trimethylethoxy silane adsorption and annealing at high temperature, Allyldimethoxysilane and alcohol are adsorbed on the annealed samples .

- Results or Outcomes : The treatments retain both the monolith microstructure and nanostructure of the alumina while significantly improving its mechanical properties. The adsorption of Allyldimethoxysilane proves that highly reactive sites are available for further polymer grafting .

Application 2: Surface Modification

- Summary of Application : Allyldimethoxysilane is used as a silane coupling agent in the modification of surfaces, particularly in the development of composites .

- Methods of Application : The silane coupling agent contains both organic functional and alkoxy groups in one molecule. The silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface .

- Results or Outcomes : The use of silane coupling agents like Allyldimethoxysilane improves the adhesion of the inorganic/polymer interface, which is expected to enhance the properties of composites .

Application 3: Hybrid Biomaterials

- Summary of Application : Allyldimethoxysilane is used in the functionalization of nanoporous alumina to create hybrid biomaterials. These materials are used in various applications, including medicinal treatments (cells or drugs storage and release), sensors, electronic or magnetic devices, and confined chemistry .

- Methods of Application : The alumina structure is studied using X-ray diffraction, BET, MEB, and IR spectroscopy. After chemical functionalization by trimethylethoxy silane adsorption and annealing at high temperature, Allyldimethoxysilane and alcohol are adsorbed on the annealed samples .

- Results or Outcomes : The treatments retain both the monolith microstructure and nanostructure of the alumina while significantly improving material mechanical properties. The adsorption of Allyldimethoxysilane proves that highly reactive sites are available for further polymer grafting .

Application 4: Embryonic Stem Cell Research

- Summary of Application : While the specific use of Allyldimethoxysilane is not mentioned, it could potentially be used in the functionalization of surfaces or materials in embryonic stem cell research .

- Methods of Application : The specific methods of application in this context are not mentioned .

- Results or Outcomes : The outcomes of this application are not specified .

Application 5: Allyl–Allyl Cross-Coupling

- Summary of Application : Allyldimethoxysilane is used in allyl–allyl cross-coupling reactions, which provide a practical synthetic route for the direct construction of 1,5-dienes. These are abundant in terpenes and are significant building blocks in chemical synthesis .

- Methods of Application : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products. Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy .

Application 6: Biomedical Applications

- Summary of Application : Polymers with “Allyl” functionality, such as Allyldimethoxysilane, are emerging as a significant class of functional polymers in biomedicine. They are used in various applications such as targeted and controlled drug delivery, improvement in aqueous solubility and stability of drugs, tissue engineering, and antimicrobial coatings .

- Methods of Application : Allyl-terminated polymers allow the insertion of a broad diversity of architectures and functionalities via different chemical reactions .

- Results or Outcomes : The use of these polymers has shown significant improvements in drug delivery and tissue engineering applications .

Safety And Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWXKMBLEOLOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473000 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyldimethoxysilane | |

CAS RN |

18147-35-8 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)